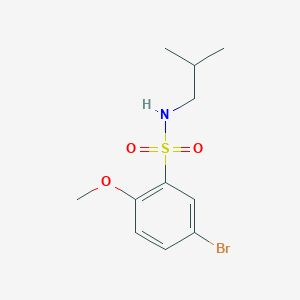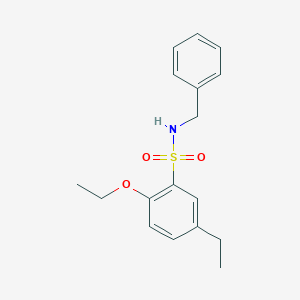
Zinc bis(acetato-O)dioxouranate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(acetato-O)dioxouranate: is a chemical compound with the molecular formula C4H6O6UZn and a molecular weight of approximately 453.49 g/mol . . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc bis(acetato-O)dioxouranate is typically synthesized using a solvothermal method. This involves the reaction of zinc acetate and uranyl acetate in a solvent such as dimethylformamide (DMF) at high temperatures and pressures. The reaction conditions are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the solvothermal synthesis method is scalable and can be adapted for larger-scale production. The use of high-pressure reactors and precise temperature control are essential for maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc bis(acetato-O)dioxouranate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The acetate groups in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are often employed.
Substitution: Ligand substitution reactions can be carried out using various ligands in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state uranium compounds , while reduction reactions may produce lower oxidation state uranium species .
Applications De Recherche Scientifique
Zinc bis(acetato-O)dioxouranate has several important applications in scientific research:
Mécanisme D'action
The exact mechanism of action of zinc bis(acetato-O)dioxouranate is not fully understood. it is believed to involve the disruption of bacterial cell membranes and inhibition of bacterial growth. The compound’s interaction with cellular components and its ability to form complexes with various ligands contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Zinc uranyl acetate: Similar in structure and applications, used in electron microscopy and sodium determination.
Uranyl acetate: Another uranium-based compound used in electron microscopy and as a reagent in various chemical analyses.
Uniqueness: Zinc bis(acetato-O)dioxouranate is unique due to its specific combination of zinc and uranium, which imparts distinct chemical properties and reactivity. Its ability to act as both an oxidizing and reducing agent, as well as its applications in electron microscopy and catalysis, make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
zinc;dioxouranium;diacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEGOLSGLHGDBF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O=[U]=O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6UZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-94-0 |
Source


|
| Record name | Uranate(2-), bis(acetato-κO)dioxo-, zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uranate(2-), bis(acetato-kappaO)dioxo-, zinc (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc bis(acetato-O)dioxouranate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)








![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)

![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)

